molecular formula C14H16N2O2S2 B2698409 (5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one CAS No. 866149-71-5

(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B2698409
M. Wt: 308.41
InChI Key: QOPBKGZWQSGRGT-FMIVXFBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one is a useful research compound. Its molecular formula is C14H16N2O2S2 and its molecular weight is 308.41. The purity is usually 95%.
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Scientific Research Applications

Microwave Assisted Synthesis and Bioactivity

Research on thiazolidinone analogues, such as the work by Adhikari et al. (2012), highlights the microwave-assisted synthesis of novel compounds with potential bioactive properties. These compounds were synthesized under solvent-free conditions and showed promising in vitro antioxidant, antibacterial, and antifungal activities. This synthesis method offers a rapid, efficient route for developing new compounds with potential applications in drug discovery and development (Adhikari et al., 2012).

Photodynamic Therapy Application

Another study by Pişkin et al. (2020) focused on the synthesis of new zinc phthalocyanine compounds substituted with thiazole derivatives. These compounds exhibited high singlet oxygen quantum yield and good fluorescence properties, making them promising candidates for photodynamic therapy, a treatment method for cancer (Pişkin et al., 2020).

Antimicrobial Applications

Gobis et al. (2005) described the synthesis of new 2-aminoaryl-1,3,4-thiadiazoles with substitutions that imparted antimicrobial activity against Mycobacterium tuberculosis. This highlights the potential of thiazole derivatives in contributing to the fight against tuberculosis, a significant global health issue (Gobis et al., 2005).

properties

IUPAC Name

(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S2/c1-16(7-8-17)14-15-13(18)12(20-14)9-10-3-5-11(19-2)6-4-10/h3-6,9,17H,7-8H2,1-2H3/b12-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPBKGZWQSGRGT-FMIVXFBMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=NC(=O)C(=CC2=CC=C(C=C2)SC)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=NC(=O)/C(=C\C2=CC=C(C=C2)SC)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-2-[2-hydroxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one

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